4-(3-Methoxyphenyl)-1H-pyrrole-3-carbonitrile 4-(3-Methoxyphenyl)-1H-pyrrole-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 87388-17-8
VCID: VC17273006
InChI: InChI=1S/C12H10N2O/c1-15-11-4-2-3-9(5-11)12-8-14-7-10(12)6-13/h2-5,7-8,14H,1H3
SMILES:
Molecular Formula: C12H10N2O
Molecular Weight: 198.22 g/mol

4-(3-Methoxyphenyl)-1H-pyrrole-3-carbonitrile

CAS No.: 87388-17-8

Cat. No.: VC17273006

Molecular Formula: C12H10N2O

Molecular Weight: 198.22 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Methoxyphenyl)-1H-pyrrole-3-carbonitrile - 87388-17-8

Specification

CAS No. 87388-17-8
Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
IUPAC Name 4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile
Standard InChI InChI=1S/C12H10N2O/c1-15-11-4-2-3-9(5-11)12-8-14-7-10(12)6-13/h2-5,7-8,14H,1H3
Standard InChI Key REDKIZXYXHVUHF-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C2=CNC=C2C#N

Introduction

Chemical Structure and Molecular Characteristics

The molecular structure of 4-(3-Methoxyphenyl)-1H-pyrrole-3-carbonitrile consists of a five-membered pyrrole ring fused with a 3-methoxyphenyl substituent and a nitrile group. The methoxy group (-OCH3\text{-OCH}_3) at the meta position of the phenyl ring introduces electron-donating effects, while the nitrile (-C≡N\text{-C≡N}) acts as a strong electron-withdrawing group, creating a polarized electronic environment that influences reactivity and intermolecular interactions.

Table 1: Key Physical and Chemical Properties

PropertyValue/DescriptionSource
CAS No.87388-17-8
Molecular FormulaC12H10N2O\text{C}_{12}\text{H}_{10}\text{N}_{2}\text{O}
Molecular Weight198.22 g/mol
IUPAC Name4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile
SMILESCOC1=CC=CC(=C1)C2=CNC=C2C#N
Topological Polar Surface Area54.7 Ų

The compound’s planar pyrrole ring facilitates π-π stacking interactions, which are critical in binding to biological targets such as enzymes or receptors . The nitrile group’s linear geometry and high electronegativity further enhance its capacity to participate in hydrogen bonding and dipole-dipole interactions.

Spectroscopic Characterization

Spectroscopic data for 4-(3-Methoxyphenyl)-1H-pyrrole-3-carbonitrile can be inferred from related pyrrole nitriles and general heterocyclic compound trends.

Table 2: Predicted Spectroscopic Profiles

TechniqueKey FeaturesCitation
IR Spectroscopy- Nitrile stretch: 2220cm1\sim 2220 \, \text{cm}^{-1} (strong, sharp)
- Aromatic C-H stretch: 30503100cm13050-3100 \, \text{cm}^{-1}
- Methoxy C-O stretch: 12501050cm11250-1050 \, \text{cm}^{-1}
1H NMR^1\text{H NMR}- Pyrrole protons: δ6.57.0ppm\delta 6.5-7.0 \, \text{ppm} (multiplet)
- Methoxy protons: δ3.8ppm\delta 3.8 \, \text{ppm} (singlet)
- Aromatic protons: δ6.87.4ppm\delta 6.8-7.4 \, \text{ppm} (multiplet)
13C NMR^{13}\text{C NMR}- Nitrile carbon: δ115120ppm\delta 115-120 \, \text{ppm}
- Pyrrole carbons: δ110140ppm\delta 110-140 \, \text{ppm}
- Methoxy carbon: δ55ppm\delta 55 \, \text{ppm}

The nitrile group’s distinct IR absorption and deshielded 13C^{13}\text{C} NMR signal provide unambiguous identification. Coupling patterns in the aromatic region of the 1H NMR^1\text{H NMR} spectrum can confirm the substitution position on the phenyl ring.

TargetMechanism of ActionStructural Basis
Bacterial Dihydropteroate SynthaseCompetitive inhibition of folate synthesisNitrile-pteridine interaction
Human Topoisomerase IIIntercalation into DNA strandsPlanar pyrrole ring stacking

Future Research Directions

  • Synthetic Optimization: Developing one-pot synthesis methods to improve yield and scalability.

  • Pharmacological Profiling: Screening for antimicrobial, anti-inflammatory, and anticancer activities in vitro.

  • Structure-Activity Relationships (SAR): Modifying the methoxy and nitrile groups to enhance potency and selectivity.

  • Computational Modeling: Docking studies to predict binding modes with microbial enzymes or human receptors.

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